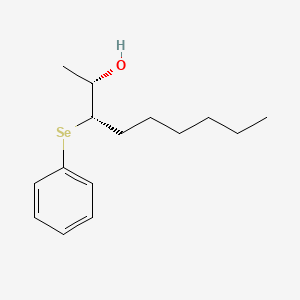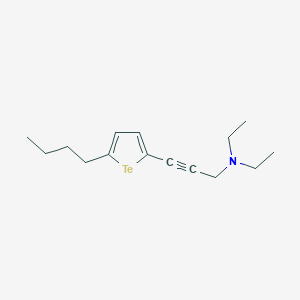
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a keto ester, followed by selective reduction and functional group transformations. The reaction conditions typically involve the use of strong acids or bases, reducing agents like sodium borohydride, and various solvents such as ethanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and enantioselectivity. For example, the use of engineered yeast strains or other microorganisms can facilitate the production of chiral intermediates, which can then be converted to the desired compound through chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a diketone or a carboxylic acid derivative.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2R,3S)-isocitric acid: A structural isomer with similar chiral centers but different functional groups.
Citric acid: A tricarboxylic acid with similar chemical properties but different structure and applications.
Cyclopentanone derivatives: Compounds with similar cyclopentane rings but different substituents.
Uniqueness: (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
921210-56-2 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7?/m0/s1 |
Clave InChI |
ULSQSYZPZBSCCO-YQGMFIQUSA-N |
SMILES isomérico |
C[C@H]1CC(=O)C([C@@H]1C)C(=O)O |
SMILES canónico |
CC1CC(=O)C(C1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)




![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
